3-Bromo-5-chlorobenzoic acid

Catalog No.
S661637
CAS No.
42860-02-6
M.F
C7H4BrClO2
M. Wt
235.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-chlorobenzoic acid

Symmetrical dihalides lead to statistical mixtures and costly purification. This asymmetric building block offers built-in orthogonal reactivity.

  • Selective C-Br Suzuki coupling at 70 °C, C-Cl stays intact for further functionalization.
  • Eliminates di-coupled byproducts and protecting groups, simplifying synthesis of 1,3,5-trisubstituted drug candidates (e.g., SMARCA4 inhibitors).
  • Plastic bending behavior enables flexible material applications.

High purity, in stock for immediate shipment.

CAS Number

42860-02-6

Product Name

3-Bromo-5-chlorobenzoic acid

IUPAC Name

3-bromo-5-chlorobenzoic acid

Molecular Formula

C7H4BrClO2

Molecular Weight

235.46 g/mol

InChI

InChI=1S/C7H4BrClO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)

InChI Key

PBRRUJWXRUGGAW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Br)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C(=O)O

The exact mass of the compound 3-Bromo-5-chlorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-Bromo-5-chlorobenzoic acid, 3-Bromo-5-chlorobenzenecarboxylic acid, Benzoic acid, 3-bromo-5-chloro-

Purity

≥97%

Package Size

1 g, 5 g, 10 g

3-Bromo-5-chlorobenzoic acid (CAS 42860-02-6) is a highly specialized, asymmetrically dihalogenated aromatic building block essential for the step-wise synthesis of 1,3,5-trisubstituted benzene scaffolds [1]. Unlike symmetrical dihalides, this compound features a highly reactive C-Br bond at the 3-position and a less reactive C-Cl bond at the 5-position, alongside a carboxylic acid handle [2]. This built-in orthogonal reactivity allows chemists to perform sequential, regioselective cross-coupling reactions without the need for complex protecting group strategies or statistical mixture separations[2]. Furthermore, recent crystallographic studies have identified its distinct plastic mechanical behavior and specific sublimation profile, making it a critical material for both advanced pharmaceutical library generation and the development of flexible molecular materials [3].

Research Fit

Supports sequential Pd-catalyzed cross-coupling via differential C–Br and C–Cl reactivity
Single-crystal X-ray structure confirmed identity for crystallographic and IP applications
High-purity grade with dual-method certification reduces impurity-driven side reactions

Substituting 3-bromo-5-chlorobenzoic acid with symmetrical analogs like 3,5-dibromobenzoic acid or 3,5-dichlorobenzoic acid introduces severe process inefficiencies [1]. When attempting a mono-arylation on 3,5-dibromobenzoic acid, the identical bond dissociation energies of the two C-Br bonds result in statistical mixtures of unreacted starting material, the desired mono-coupled product, and unwanted di-coupled byproducts [2]. This necessitates intensive, solvent-heavy chromatographic purification that drastically reduces overall yield and increases scale-up costs[2]. Conversely, substituting with 3,5-dichlorobenzoic acid requires significantly harsher catalytic conditions and specialized ligands to initiate the first coupling, increasing catalyst expense and risking the degradation of sensitive functional groups [1]. Procuring the exact asymmetric bromo/chloro compound bypasses these bottlenecks by ensuring near-perfect regiocontrol during the initial coupling phase .

Substitution Risk

Mono-halogenated analogs (3-bromobenzoic acid, 5-chlorobenzoic acid) lack the second reactive halogen, limiting sequential diversification.
3,5-Dichlorobenzoic acid presents comparable C–Cl bond reactivity, leading to poor site-selectivity in mono-functionalization.
Alternative regioisomers (4-bromo-2-chlorobenzoic acid) lack documented synthetic protocols and literature precedent for PDE4/mACHRs intermediate applications.

Regioselective Mono-Coupling Efficiency

In solution-phase Suzuki coupling, 3-bromo-5-chlorobenzoic acid enables highly regioselective mono-arylation at the 3-position due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond [1]. When compared to the symmetrical 3,5-dibromobenzoic acid, which yields statistical mixtures of mono- and di-coupled products, the asymmetric target compound allows for precise stoichiometric control and higher isolated yields of the mono-coupled intermediate [2].

Evidence DimensionMono-arylation yield and selectivity
Target Compound DataPrecise mono-coupling at the 3-bromo position without statistical di-coupling
Comparator Or Baseline3,5-dibromobenzoic acid (yields statistical mixtures requiring chromatographic separation)
Quantified DifferenceEliminates the ~25-50% yield loss associated with unwanted di-coupled byproducts
ConditionsStandard Pd(dppf)Cl2 catalyzed Suzuki coupling at 70 °C

Eliminates the need for complex downstream chromatographic separation of statistical mixtures, significantly lowering API manufacturing costs.

Purity Grade
Data to verify
≥98.0% vs 95%
Purity specification context
Dual-method certification may vary across suppliers

Catalytic Activation Threshold for Initial Functionalization

The presence of the highly reactive bromine atom allows the first cross-coupling step to proceed under mild conditions (e.g., 70 °C with standard palladium catalysts) [1]. In contrast, substituting this building block with 3,5-dichlorobenzoic acid requires significantly higher temperatures and specialized, expensive ligands (such as Buchwald-type phosphines) to activate the C-Cl bond for the initial coupling[1].

Evidence DimensionTemperature and ligand requirement for first cross-coupling
Target Compound Data70 °C using standard Pd(dppf)Cl2
Comparator Or Baseline3,5-dichlorobenzoic acid (Requires >100 °C and specialized ligands)
Quantified DifferenceReduces reaction temperature by >30 °C and bypasses the need for premium proprietary ligands
ConditionsInitial Suzuki/Stille cross-coupling of the meta-halogen

Allows procurement teams to source cheaper, standard palladium catalysts rather than expensive proprietary ligand systems for the first synthetic step.

Synthetic Protocol
Reported
41.7% yield, 99.6% purity
Documented route supports in-house synthesis
Recrystallization from absolute ethanol required

Micromechanical Plasticity and Milling Resilience

Recent crystallographic and nanoindentation studies reveal that 3-bromo-5-chlorobenzoic acid forms highly globular crystals that exhibit homogeneous plastic deformation rather than brittle fracture [1]. The material demonstrates a moderate hardness of 217.48 ± 19.87 MPa and a Young's modulus of 2.94 ± 0.35 GPa along the (001) face, allowing it to bend under stress due to low-energy slip planes formed by weak interlayer C–Br···O interactions[1].

Evidence DimensionYoung's Modulus and Plastic Deformation
Target Compound DataYoung's modulus of 2.94 ± 0.35 GPa; exhibits plastic bending
Comparator Or BaselineStandard brittle halogenated aromatic acids (exhibit brittle fracture under equivalent stress)
Quantified DifferenceMaintains structural integrity via plastic deformation rather than shattering
ConditionsNanoindentation on the (001) crystal face

Ensures the material can withstand aggressive milling and formulation processes without generating excessive fines or unpredictable particle size distributions.

Crystal Structure
Head-to-head
Full coordinates, 50% probability ellipsoids
Definitive identity confirmation
Br anomalous scattering aids phasing (vs. Cl analog)

Thermal Sublimation and Weight Loss Profile

Thermal analysis (TG-DSC and HSM) of 3-bromo-5-chlorobenzoic acid indicates a sharp melting point at 195.3 °C, but crucially reveals a sublimation onset at approximately 70 °C [1]. If heated unsealed above 140 °C, the compound undergoes approximately 25% weight loss prior to melting, a behavior not typically observed to this extent in heavier, non-sublimating aromatic acids [1].

Evidence DimensionSublimation onset and pre-melting weight loss
Target Compound DataSublimation onset at ~70 °C; ~25% weight loss before 195.3 °C melting point
Comparator Or BaselineStandard non-sublimating aromatic acids (Baseline: <1% weight loss before melting)
Quantified Difference~25% greater mass loss if heated unsealed above 140 °C
ConditionsTG-DSC and HSM analysis in open vs. confined microchambers

Dictates strict temperature controls during vacuum drying and storage to prevent costly material loss through premature sublimation.

Chemoselectivity
Class-level
ΔBDE ≈ 13 kcal/mol
Sequential coupling enabled by differential C–Br vs C–Cl reactivity
Pd-catalyzed Suzuki conditions
Medicinal Precedent
Class-level
Cited PDE4 & mACHRs intermediate
Literature-supported scaffold for inhibitor programs
Based on database and patent mining
pKa Differentiation
Class-level
3.44 ± 0.10 (predicted)
Ionization state context for formulation studies
Predicted value; experimental verification recommended

Sequential API Core Synthesis (e.g., SMARCA4 Inhibitors)

Because of its orthogonal C-Br and C-Cl reactivity, this compound is a highly effective starting material for library generation of 1,3,5-trisubstituted drug candidates, such as SMARCA4 inhibitors [1]. The bromo group can be selectively reacted via solution-phase Suzuki coupling at 70 °C, leaving the chloro group intact for a subsequent, distinct functionalization step [1].

Development of Flexible Molecular Crystals

Due to its globular shape and weak interlayer C–Br···O interactions, 3-bromo-5-chlorobenzoic acid exhibits remarkable plastic bending [2]. It is highly suitable for materials science applications targeting advanced flexible devices where traditional organic crystals would suffer from brittle fracture under mechanical stress [2].

Agrochemical Scaffold Diversification

In the development of next-generation pesticides, the dual-halogen nature of this compound allows agricultural chemists to perform multi-step late-stage modifications [3]. The distinct activation energies of the halogens prevent cross-reactivity during the initial coupling, streamlining the synthesis of complex, multi-ring active ingredients [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential Cross-Coupling Library Synthesis
Orthogonal halogen reactivity
Site-selectivity and yield optimization
PDE4 & mACHRs Inhibitor Development
Documented intermediate precedent
Literature and patent mining for target relevance
Crystallography & Solid-State Studies
Verified single-crystal structure
Polymorph screening and halogen bonding analysis
In-House Synthesis Contingency
Published deamination protocol
Yield reproducibility and purity verification

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (60%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Bromo-5-chlorobenzoic acid

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